molecular formula C10H11N B13625100 2-Methyl-3-phenylpropanenitrile

2-Methyl-3-phenylpropanenitrile

Cat. No.: B13625100
M. Wt: 145.20 g/mol
InChI Key: IQIWPLPOZHJNMX-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropanenitrile is a chemical compound with the molecular formula C10H11N and a molecular weight of 145.21 g/mol . This compound belongs to the phenylpropanenitrile family, which serves as versatile intermediates and building blocks in synthetic organic chemistry . Researchers value these nitriles for their utility in constructing more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. The nitrile functional group is a key precursor that can be transformed into other functionalities, such as carboxylic acids, amides, or amines, thereby expanding the compound's utility in multi-step synthetic pathways. As a high-purity research chemical, this compound is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications and is prohibited for human consumption. Researchers should consult the safety data sheet and handle this product with appropriate precautions, including wearing protective gloves, eye protection, and ensuring good ventilation in the work area .

Properties

IUPAC Name

2-methyl-3-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIWPLPOZHJNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Concept

A recent advanced method involves the use of 2-methyl-2-phenylpropanenitrile as a non-toxic, electrophilic cyanide source in a one-pot transnitrilation and anion-relay process. This strategy avoids the use of toxic cyanide salts and enables the formation of nitrile-bearing quaternary centers efficiently.

  • The method uses secondary alkyl lithium reagents (e.g., sec-butyllithium) which add to the electrophilic nitrile reagent.
  • The intermediate lithium imine undergoes fragmentation, releasing a tertiary organolithium species and generating the nitrile product.
  • The process is thermodynamically controlled and reversible, requiring tuning of the leaving group's basicity in the nitrile reagent to drive the equilibrium toward the desired product.
  • The organolithium intermediate can be trapped with various electrophiles to yield gem-difunctionalized products.

Optimization and Reagent Selection

  • Trimethylacetonitrile was ineffective due to poor fragmentation of the lithium imine intermediate.
  • Benzylic nitrile (2-methyl-3-phenylpropanenitrile) was found to be an optimal electrophilic cyanide source, yielding the desired nitrile product in up to 85% yield under mild conditions (THF solvent, room temperature, 1 hour).
  • Other nitrile reagents with different electronic properties gave lower yields or complex mixtures, indicating the necessity of fine-tuning the reagent's electronic nature for efficient transnitrilation.

Reaction Scope

  • The method tolerates a variety of electrophiles including alkyl halides, carbonyl compounds (aldehydes, ketones, acid chlorides), imines, epoxides, and heteroaromatic chlorides.
  • The reaction proceeds with good to excellent yields (up to 85%) and provides access to structurally diverse nitrile derivatives.

Representative Data Table: Optimization of Imine Fragmentation

Entry Base Solvent Yield of this compound (%)
1 n-Butyllithium THF 69
2 NaHMDS THF 65
3 KHMDS THF 75
4 Diethylzinc THF 0
5 Methylmagnesium bromide THF 0
6 n-Butyllithium Diethyl ether 0
7 n-Butyllithium 1,4-Dioxane 0

Yield determined by proton NMR using dibromomethane as internal standard

Alternative Preparation Routes

From 2-Methyl-3-phenylpropan-1-amine

  • This compound can be accessed by dehydration or other functional group transformations starting from 2-methyl-3-phenylpropan-1-amine.
  • General procedures involve amine conversion followed by purification via flash chromatography on silica gel.
  • This method is less commonly used due to additional steps and lower overall efficiency compared to direct transnitrilation.

Other Synthetic Approaches

  • Traditional methods involve nucleophilic substitution of alkyl halides with cyanide salts; however, these routes pose toxicity and safety concerns.
  • Modern approaches focus on avoiding free cyanide ions by employing electrophilic cyanide sources like 2-methyl-2-phenylpropanenitrile in transnitrilation reactions.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Transnitrilation with 2-methyl-2-phenylpropanenitrile One-pot, thermodynamic control, non-toxic CN source High yields, broad electrophile scope, mild conditions Requires strong base and solvent optimization
Amine dehydration route Multi-step, starting from 2-methyl-3-phenylpropan-1-amine Established chemistry Lower efficiency, more purification steps
Traditional cyanide substitution Direct nucleophilic substitution with cyanide salts Simple reagents Toxic cyanide salts, safety issues

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-phenylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpropanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities among 2-methyl-3-phenylpropanenitrile and related nitriles:

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups
This compound (target) Methyl (C2), phenyl (C3) C₁₀H₁₁N Nitrile, alkyl, aryl
2-(3,4-Dimethylphenyl)-2-methyl-3-phenylpropanenitrile (11b) Additional 3,4-dimethylphenyl group C₁₈H₁₉N Nitrile, multiple aryl groups
3-(4-Hydroxy-3-methylphenyl)propanenitrile Hydroxy group on phenyl ring, methyl at C3 C₁₀H₁₁NO Nitrile, phenol, alkyl
(SS,2S,3R)-2-(2-Methylpropane-2-sulfinamido)-3-phenylbutyronitrile Sulfinamido group, stereochemical complexity C₁₄H₁₉N₂OS Nitrile, sulfinamido, chiral centers
2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile Difluoro, ethylphenyl, hydroxyethylamino groups C₁₅H₁₉F₂N₂O Nitrile, amine, fluoro

Key Observations :

  • Electronic Effects : The nitrile group in all compounds withdraws electrons, but substituents like hydroxy () or sulfinamido () alter polarity and reactivity.
  • Steric Hindrance : Bulkier substituents (e.g., 3,4-dimethylphenyl in 11b ) reduce reaction yields (56% vs. 50% for 10c ) due to steric challenges.
  • Stereochemistry : Chiral centers in ’s compound influence its applications in asymmetric synthesis .

Spectral and Physical Properties

Comparative spectral data for nitrile analogs:

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm⁻¹)
11b Aromatic protons: 6.8–7.4; CH3: 1.5–2.1 Nitrile: ~118; Aromatic C: 125–140 C≡N: ~2240 (sharp)
3-(4-Hydroxy-3-methylphenyl)propanenitrile Phenolic -OH: ~5.1 (broad); CH2: 2.6–3.1 Nitrile: ~120; Phenolic C-OH: 155 O-H: ~3300 (broad)
Target compound (inferred) Expected aromatic peaks: 7.2–7.6; CH3: ~1.8 Nitrile: ~118–120; Phenyl C: 125–140 C≡N: ~2240

Notes:

  • The hydroxy group in ’s compound introduces hydrogen bonding, broadening its O-H IR peak .
  • Nitrile IR stretches (~2240 cm⁻¹) are consistent across analogs, confirming the functional group’s stability .

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